molecular formula C25H32N4O2 B4031429 N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide

N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide

Cat. No.: B4031429
M. Wt: 420.5 g/mol
InChI Key: BWGNVTVFWUJDCH-UHFFFAOYSA-N
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Description

N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes two cyclohexyl groups and two pyridine-4-carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of pyridine-4-carboxylic acid with cyclohexylamine to form pyridine-4-carboxamide. This intermediate is then reacted with cyclohexylmethylamine under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce cyclohexylamine derivatives .

Scientific Research Applications

N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it may interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide is unique due to its dual cyclohexyl and pyridine-4-carboxamide groups, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields of research .

Properties

IUPAC Name

N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c30-24(20-9-13-26-14-10-20)28-22-5-1-18(2-6-22)17-19-3-7-23(8-4-19)29-25(31)21-11-15-27-16-12-21/h9-16,18-19,22-23H,1-8,17H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGNVTVFWUJDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC=NC=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide
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N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide
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N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide
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N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide
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N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide
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N-[4-[[4-(pyridine-4-carbonylamino)cyclohexyl]methyl]cyclohexyl]pyridine-4-carboxamide

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